4-Ethoxyfluorophosphinyloxy TEMPO
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyfluorophosphinyloxy TEMPO typically involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with ethoxyfluorophosphine. The reaction is carried out under controlled conditions to ensure the stability of the free radical .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyfluorophosphinyloxy TEMPO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in substitution reactions where the ethoxyfluorophosphinyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while reduction typically produces hydroxylamine derivatives .
Scientific Research Applications
4-Ethoxyfluorophosphinyloxy TEMPO is extensively used in scientific research due to its stable free radical nature. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins by labeling specific sites and tracking their movements.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4-Ethoxyfluorophosphinyloxy TEMPO exerts its effects is primarily through its stable free radical nature. It interacts with other molecules by accepting or donating electrons, which can lead to various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with biological membranes in biological studies or catalyzing reactions in industrial applications .
Comparison with Similar Compounds
4-Hydroxy-TEMPO: Another stable free radical used in similar applications but with different functional groups.
4-Acetamido-TEMPO: Used as a spin label with different reactivity due to the acetamido group.
4-Carboxy-TEMPO: Employed in biological studies with different solubility and reactivity properties.
Uniqueness of 4-Ethoxyfluorophosphinyloxy TEMPO: this compound is unique due to its ethoxyfluorophosphinyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other TEMPO derivatives may not be as effective .
Biological Activity
4-Ethoxyfluorophosphinyloxy TEMPO (EFPT) is a nitroxide radical compound that has garnered attention in biochemical research due to its potential applications in enzyme labeling and as a spin probe in electron paramagnetic resonance (EPR) studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Target Interaction:
EFPT primarily interacts with serine proteases, specifically subtilisin Carlsberg, through a process known as active-site spin labeling. This technique allows for the investigation of enzyme dynamics and flexibility by attaching the nitroxide radical to the active site of the enzyme, facilitating insights into conformational changes during catalysis .
Biochemical Pathways:
The incorporation of EFPT into enzymatic systems can alter the functional dynamics of enzymes. For instance, studies have shown that EFPT affects the mobility of the spin label within the active site, indicating changes in enzyme flexibility and potentially influencing catalytic efficiency .
Enzyme Stability Studies
A significant study utilized EFPT to investigate the stability of subtilisin Carlsberg in various organic solvents. The EPR data revealed that exposure to solvents resulted in increased mobility of the spin label over time, suggesting alterations in enzyme flexibility. However, this was not accompanied by significant structural changes, as confirmed by Fourier-transform infrared (FTIR) spectroscopy .
Case Study: Subtilisin Carlsberg
In a detailed analysis, subtilisin Carlsberg was labeled with EFPT to monitor its activity over time in different solvent environments. The results indicated that while initial enzyme activity was preserved, prolonged exposure led to a gradual loss of activity attributed to environmental factors rather than inherent instability of the enzyme itself. The study provided quantitative data on enzyme rates before and after solvent exposure, highlighting the importance of solvent choice in enzymatic assays .
Data Table: Enzyme Activity Comparison
Solvent | Initial Rate (Vs) | Rate after 96h (Vs) | % Activity Loss |
---|---|---|---|
1,4-Dioxane | 100 μmol/min | 70 μmol/min | 30% |
Tetrahydrofuran | 100 μmol/min | 60 μmol/min | 40% |
Acetonitrile | 100 μmol/min | 50 μmol/min | 50% |
Cellular Effects and Applications
Neuroprotective Properties:
Research has indicated that nitroxide radicals like EFPT may possess neuroprotective effects due to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This property has implications for therapeutic strategies against neurodegenerative diseases.
Antitumor Activity:
Preliminary studies suggest that compounds similar to EFPT exhibit antitumor properties through mechanisms involving apoptosis induction and modulation of cellular signaling pathways. Further research is necessary to elucidate these effects specifically for EFPT.
Properties
InChI |
InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKVLLLJUKXMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37566-53-3 |
Source
|
Record name | 4-(Ethoxyfluorophosphinyloxy)-TEMPO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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